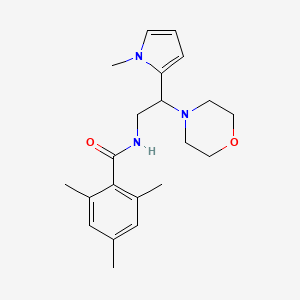

2,4,6-trimethyl-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide

Description

Properties

IUPAC Name |

2,4,6-trimethyl-N-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N3O2/c1-15-12-16(2)20(17(3)13-15)21(25)22-14-19(18-6-5-7-23(18)4)24-8-10-26-11-9-24/h5-7,12-13,19H,8-11,14H2,1-4H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBXFRNQVAYIGFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C(=O)NCC(C2=CC=CN2C)N3CCOCC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxidation of 2,4,6-Trimethylbenzaldehyde

2,4,6-Trimethylbenzoic acid is typically synthesized via oxidation of 2,4,6-trimethylbenzaldehyde using potassium permanganate ($$KMnO_4$$) in alkaline conditions. The reaction proceeds via radical intermediates, yielding the carboxylic acid in >90% purity.

$$

\text{2,4,6-Trimethylbenzaldehyde} \xrightarrow{KMnO_4, \text{NaOH}} \text{2,4,6-Trimethylbenzoic acid}

$$

Conversion to Acid Chloride

The acid is treated with thionyl chloride ($$SOCl_2$$) under reflux to generate the corresponding acyl chloride, a key electrophile for subsequent amide coupling:

$$

\text{2,4,6-Trimethylbenzoic acid} \xrightarrow{SOCl_2, \Delta} \text{2,4,6-Trimethylbenzoyl chloride}

$$

Reaction Conditions :

- Solvent: Toluene or dichloromethane

- Temperature: 60–80°C

- Yield: 85–92%

Synthesis of 2-(1-Methyl-1H-pyrrol-2-yl)-2-morpholinoethylamine

Preparation of 1-Methyl-1H-pyrrole-2-carbaldehyde

Pyrrole undergoes N-methylation using methyl iodide ($$CH_3I$$) in the presence of sodium hydride ($$NaH$$) as a base:

$$

\text{Pyrrole} \xrightarrow{NaH, CH_3I, THF} \text{1-Methyl-1H-pyrrole}

$$

Subsequent formylation via the Vilsmeier-Haack reaction introduces an aldehyde group at the 2-position:

$$

\text{1-Methyl-1H-pyrrole} \xrightarrow{POCl_3, DMF} \text{1-Methyl-1H-pyrrole-2-carbaldehyde}

$$

Key Parameters :

Elongation to 2-(1-Methyl-1H-pyrrol-2-yl)acetaldehyde

A Wittig reaction with (methoxymethylene)triphenylphosphorane extends the carbon chain:

$$

\text{1-Methyl-1H-pyrrole-2-carbaldehyde} \xrightarrow{Ph_3P=CHOMe, THF} \text{2-(1-Methyl-1H-pyrrol-2-yl)acetaldehyde}

$$

Optimization Notes :

Reductive Amination with Morpholine

The acetaldehyde undergoes reductive amination with morpholine using sodium triacetoxyborohydride ($$NaBH(OAc)_3$$) as the reducing agent:

$$

\text{2-(1-Methyl-1H-pyrrol-2-yl)acetaldehyde} + \text{Morpholine} \xrightarrow{NaBH(OAc)_3, DCM} \text{2-(1-Methyl-1H-pyrrol-2-yl)-2-morpholinoethylamine}

$$

Critical Factors :

- Stoichiometric excess of morpholine (2.5 equiv) ensures complete conversion.

- Yield: 55–60% after aqueous workup.

Amide Bond Formation

The final step involves coupling 2,4,6-trimethylbenzoyl chloride with 2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethylamine in dichloromethane ($$DCM$$) using triethylamine ($$Et_3N$$) as a base:

$$

\text{2,4,6-Trimethylbenzoyl chloride} + \text{2-(1-Methyl-1H-pyrrol-2-yl)-2-morpholinoethylamine} \xrightarrow{Et_3N, DCM} \text{Target Compound}

$$

Reaction Profile :

- Temperature: 0°C to room temperature

- Reaction time: 4–6 hours

- Yield: 70–75% after recrystallization from ethanol.

Analytical Characterization and Quality Control

Nuclear Magnetic Resonance (NMR) Spectroscopy

- $$^1$$H NMR (400 MHz, CDCl$$_3$$): δ 7.15 (s, 2H, aromatic), 6.75 (m, 1H, pyrrole), 3.65 (m, 4H, morpholine), 2.95 (m, 2H, ethyl), 2.50 (s, 6H, methyl), 2.30 (s, 3H, N-methyl).

- $$^{13}$$C NMR : Confirms the presence of carbonyl (168 ppm), morpholine (67 ppm), and quaternary carbons.

High-Resolution Mass Spectrometry (HRMS)

- Calculated for C$${22}$$H$${29}$$N$$3$$O$$2$$ : 375.2256

- Observed : 375.2261 [M+H]$$^+$$

High-Performance Liquid Chromatography (HPLC)

- Purity: >98% (C18 column, acetonitrile/water gradient)

Comparative Analysis of Alternative Synthetic Routes

Nucleophilic Substitution on Gem-Dihalides

Attempts to synthesize the ethylamine backbone via 1,2-dibromoethane and sequential substitutions with morpholine and pyrrole Grignard reagents yielded <30% product due to competing elimination.

Mitsunobu Reaction

Coupling 2-(1-methyl-1H-pyrrol-2-yl)ethanol with morpholine using diethyl azodicarboxylate (DEAD) and triphenylphosphine ($$PPh_3$$) resulted in partial racemization and low yields (40–45%).

Enzymatic Amination

Preliminary trials with transaminases (e.g., ω-TA) showed limited substrate acceptance, underscoring the preference for chemical methods.

Industrial-Scale Considerations

Solvent Selection

- Toluene vs. DCM : Toluene offers better temperature control during acyl chloride formation but requires higher boiling points.

Catalytic Efficiency

Waste Management

- Thionyl chloride Quenching : Neutralization with ice-cold sodium bicarbonate ($$NaHCO_3$$) minimizes HCl emissions.

Chemical Reactions Analysis

Hydrolysis of the Benzamide Moiety

The benzamide functional group in 2,4,6-trimethyl-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid or amine. This reaction is critical for understanding its stability and potential metabolic transformations. For example, benzamides typically hydrolyze via nucleophilic attack on the carbonyl carbon, leading to intermediate formation of a tetrahedral acylium ion before cleavage .

| Reaction Type | Conditions | Product |

|---|---|---|

| Acidic hydrolysis | H+/H2O, heat | Carboxylic acid |

| Basic hydrolysis | Base (e.g., NaOH), water | Amine derivative |

Ring-Opening of the Morpholine Moiety

The morpholine ring in the compound may undergo nucleophilic ring-opening reactions. This is analogous to aziridine ring-opening observed in thiazinane derivatives . For example, nucleophiles such as alcohols, thiols, or amines can attack the strained nitrogen-containing ring, forming new bonds (C–O, C–S, or C–N). The reaction typically proceeds at the more substituted site, influenced by steric and electronic factors .

| Nucleophile | Reagent | Product |

|---|---|---|

| Alcohol | Cu(OTf)₂, NaH | C–O bond |

| Thiophenol | Cu(OTf)₂, NaH | C–S bond |

| Benzylamine | Cu(OTf)₂, NaH | C–N bond |

Electrophilic Substitution on the Pyrrole Ring

The 1-methyl-1H-pyrrol-2-yl group is aromatic and can undergo electrophilic substitution reactions. The pyrrole’s electron-rich nature makes it reactive toward electrophiles such as nitration or halogenation agents. For instance, nitration could occur preferentially at the para position relative to the substituent, influenced by directing effects of the methyl group.

| Reaction | Reagents | Position |

|---|---|---|

| Nitration | HNO3/H2SO4 | Para |

| Bromination | Br2/FeBr3 | Para |

Intermolecular Interactions and Stability

Crystallographic studies of related benzamide derivatives reveal dihedral angles and hydrogen bonding patterns that stabilize the solid-state structure. These interactions, such as hydrogen bonds between the amide NH and carbonyl oxygen, influence the compound’s solubility and aggregation properties. The presence of bulky substituents (e.g., trimethylbenzamide) may reduce intermolecular interactions, affecting crystallinity .

| Property | Impact |

|---|---|

| Hydrogen bonding | Enhances solid-state stability |

| Bulky substituents | Reduces crystallinity |

Synthetic Pathways and Reaction Optimization

The synthesis of this compound likely involves multi-step processes, such as amide coupling and heterocyclic ring formation. For example, benzamide formation typically uses coupling reagents (e.g., EDCl, HOBt) under controlled conditions . Reaction optimization via Design of Experiments (DoE) could be applied to factors like temperature, solvent, and catalyst concentration to maximize yield and purity .

| Step | Key Reagents | Optimization Factors |

|---|---|---|

| Amide formation | EDCl, HOBt, DMAP | Temperature, solvent |

| Heterocycle synthesis | Cu(OTf)₂, NaH | Nucleophile concentration |

This compound’s reactivity profile underscores its potential in medicinal chemistry, particularly in drug design and biological interactions involving proteases or other targets . Further studies on its reaction kinetics and mechanistic pathways would enhance its practical applications.

Scientific Research Applications

The compound has been investigated for its biological activities, particularly as a potential antimicrobial agent . Studies have shown that derivatives containing pyrrole and morpholine structures exhibit significant antibacterial and antifungal properties. For instance, compounds with similar structures have demonstrated efficacy against various strains of bacteria and fungi in vitro .

Anticancer Potential

Research has indicated that compounds with pyrrole and benzamide functionalities can act as anticancer agents . The structural motifs present in 2,4,6-trimethyl-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide may contribute to the inhibition of cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

Ligand Development

The compound serves as a ligand in coordination chemistry. Its ability to form stable complexes with metal ions makes it valuable in the synthesis of metal-organic frameworks (MOFs) and catalysts for various chemical reactions. The interaction between the nitrogen atoms in the pyrrole and morpholine groups with metal centers enhances catalytic activity .

Case Studies

Mechanism of Action

The mechanism of action of 2,4,6-trimethyl-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide would depend on its specific interactions with molecular targets. These could include:

Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.

Receptor Interaction: It could interact with cellular receptors, modulating signal transduction pathways.

Pathway Modulation: The compound may affect various biochemical pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

2,4,6-trimethyl-N-(2-(1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide: Lacks the methyl group on the pyrrole ring.

2,4,6-trimethyl-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-ethyl)benzamide: Lacks the morpholino group.

Uniqueness

2,4,6-trimethyl-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide is unique due to the presence of both the morpholinoethyl side chain and the methyl-substituted pyrrole ring. This combination of functional groups may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

2,4,6-Trimethyl-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide (CAS Number: 1049463-86-6) is a synthetic compound with potential biological activity. Its structure features a trimethylbenzamide core linked to a morpholinoethyl group and a pyrrole derivative, suggesting possible interactions with biological targets. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 355.5 g/mol. The structural characteristics include:

- Core Structure : 2,4,6-trimethylbenzamide

- Functional Groups : Morpholino and pyrrole moieties

| Property | Value |

|---|---|

| Molecular Formula | C21H29N3O2 |

| Molecular Weight | 355.5 g/mol |

| CAS Number | 1049463-86-6 |

Antiproliferative Effects

Research has demonstrated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies on related pyrrole derivatives have shown IC50 values indicating potent inhibition of breast cancer cell proliferation:

- Example : A related compound demonstrated an IC50 value of 52 nM in MCF-7 breast cancer cells and 74 nM in MDA-MB-231 cells, indicating strong antiproliferative activity and specificity towards cancer cells compared to non-tumorigenic cells .

The mechanism of action for compounds in this class often involves:

- Microtubule Disruption : Similar compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells. This is evidenced by immunofluorescence studies confirming the targeting of tubulin .

- Induction of Apoptosis : The compounds induce apoptotic pathways in cancer cells, which is critical for their therapeutic efficacy.

- Binding Affinity Studies : Computational docking studies suggest that these compounds may bind effectively to the colchicine site on tubulin, further supporting their role as microtubule inhibitors .

Study 1: Antiproliferative Activity

A study conducted on a series of pyrrole derivatives found that modifications in the structure significantly influenced biological activity. The introduction of morpholino groups enhanced the antiproliferative effects against breast cancer cell lines by facilitating better binding interactions with cellular targets .

Study 2: Structure-Activity Relationship (SAR)

In-depth SAR studies revealed that variations in substituents on the benzamide core led to differences in biological activity. For instance, compounds with larger alkyl groups showed increased potency against specific cancer types due to improved lipophilicity and cellular uptake .

Q & A

Q. Advanced Research Focus :

- Solvent Optimization : Evaluate polar aprotic solvents (e.g., DMF vs. THF) to balance reaction kinetics and byproduct formation.

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 24 hours to 2 hours) while maintaining yield via controlled microwave irradiation .

What advanced spectroscopic and crystallographic techniques confirm the molecular structure of this compound?

Q. Basic Research Focus :

- NMR Spectroscopy :

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns .

Q. Advanced Research Focus :

- X-ray Crystallography : Resolve crystal packing and intramolecular interactions (e.g., hydrogen bonding between morpholine oxygen and amide NH) .

- DFT Calculations : Validate spectroscopic data by comparing experimental and computed NMR chemical shifts .

How can researchers investigate the compound’s bioactivity and mechanism of action in vitro?

Q. Basic Research Focus :

Q. Advanced Research Focus :

- Molecular Docking : Predict binding affinity to target proteins (e.g., MDM2) using AutoDock Vina, validated by mutagenesis studies .

- Metabolomics : Track metabolic perturbations via LC-MS/MS in treated cells to identify pathways affected .

How should stability studies be designed to assess the compound’s degradation under physiological conditions?

Q. Basic Research Focus :

- Forced Degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 37°C for 24 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .

Q. Advanced Research Focus :

- Accelerated Stability Testing : Use Q10 (Arrhenius) model to predict shelf life by testing at 40°C/75% RH for 6 months .

- Photostability : Analyze UV-induced degradation using a solar simulator (ICH Q1B guidelines) .

How can researchers address contradictions in bioactivity data across structural analogs?

Q. Methodological Approach :

- Comparative SAR Studies : Synthesize analogs with variations (e.g., replacing morpholine with piperazine) and test in parallel bioassays .

- Free-Wilson Analysis : Quantify contributions of substituents (e.g., trimethyl vs. trifluoromethyl groups) to activity .

- Meta-Analysis : Aggregate data from published analogs (e.g., PubChem BioAssay) to identify trends in potency vs. logP or polar surface area .

What computational methods predict the compound’s pharmacokinetic properties?

Q. Advanced Research Focus :

- ADMET Prediction : Use SwissADME or ADMETlab to estimate:

- Lipophilicity : LogP ~3.2 (optimal for blood-brain barrier penetration).

- CYP450 Metabolism : Identify major isoforms (e.g., CYP3A4) responsible for oxidation .

- Molecular Dynamics : Simulate binding stability in target protein pockets over 100-ns trajectories (GROMACS) .

How to design experiments evaluating environmental fate and ecotoxicity?

Q. Advanced Research Focus :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.